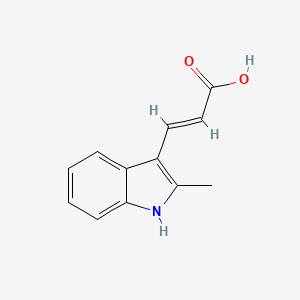

(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-7,13H,1H3,(H,14,15)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGAANJNVSYRCI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601223178 | |

| Record name | 2-Propenoic acid, 3-(2-methyl-1H-indol-3-yl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151590-30-6 | |

| Record name | 2-Propenoic acid, 3-(2-methyl-1H-indol-3-yl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151590-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(2-methyl-1H-indol-3-yl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

- Substrates : 2-methylindole and ethyl pyruvate (or other pyruvate derivatives).

- Catalyst : 10 mol% of the Brønsted acid ionic liquid (referred to as 1a).

- Solvent : Butyl acetate, chosen for its weak-to-moderate polarity and environmental friendliness.

- Temperature : 80 °C.

- Time : 30 minutes to 2 hours depending on catalyst loading and substrate.

- Yield : Excellent yields up to 91% for the model reaction.

Reaction Optimization Data

| Entry | Catalyst | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1a | Butyl acetate | 91 | Optimal condition |

| 2 | 1b | Butyl acetate | 25 | Lower yield with different IL |

| 3 | 1c | Butyl acetate | 65 | Moderate yield |

| 4 | 1a | Ethyl acetate | 70 | Slightly lower yield |

| 5 | TfOH | Butyl acetate | 50 | Strong acid, lower yield |

| 6 | PTSA | Butyl acetate | 47 | Strong acid, lower yield |

| 7 | TfOH | Ethanol | 35 | Poor yield |

| 8 | TfOH | Anisole | 40 | Poor yield |

| 9 | TfOH | Nitromethane | 10 | Very poor yield |

| 10 | TfOH | 1,2-Dichloroethane | 30 | Poor yield |

| 11 | TfOH | 1,4-Dioxane | 7 | Very poor yield |

| 12 | TfOH | Toluene | 70 | Good yield |

| 13 | TfOH | Benzene | 65 | Good yield |

| 14 | 1a (15%) | Butyl acetate | 91 | No improvement with more catalyst |

| 15 | 1a (5%) | Butyl acetate | 72 | Lower catalyst loading |

Reaction conditions: 2-methylindole (0.3 mmol), ethyl pyruvate (0.3 mmol), catalyst (0.03 mmol), solvent (0.5 mL), 80 °C, 2 h.

Catalyst Recyclability

The ionic liquid catalyst 1a can be recycled up to eight times without significant loss of activity, maintaining high yields (~91%) and allowing solvent recovery (~96%), underscoring the sustainability of this method.

Substrate Scope and Variations

This catalytic system tolerates various indole substitutions and pyruvate derivatives:

- Electron-rich and electron-poor indoles at different positions yield products in good to excellent yields (70–96%).

- Different pyruvates (methyl, methoxy, phenyl-substituted) also react smoothly, maintaining the trans-configuration of the acrylic acid moiety.

- The method preserves sensitive functional groups and double bonds, as demonstrated by the reaction with trans-3-hexenyl pyruvate yielding 94% product.

Proposed Mechanism

The reaction proceeds via nucleophilic attack of the indole C3 carbon on the carbonyl carbon of the pyruvate, forming a hydroxyl intermediate. Subsequent dehydration yields the this compound derivative. The Brønsted acid ionic liquid facilitates protonation and water elimination steps, enhancing reaction rates and selectivity.

Comparison with Other Methods

| Method | Catalyst/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| Fischer Indole Synthesis + Knoevenagel Condensation | Acidic conditions, phenylhydrazine and ketones | Various acids, organic solvents | Moderate to good | Classical, multi-step |

| Michael Addition to α,β-unsaturated carbonyls | Transition metal or organocatalysts | Toxic solvents, high temp | Variable | Often requires expensive catalysts |

| Brønsted Acid Ionic Liquid Catalysis (Current) | Ionic liquid 1a, 80 °C, 10 mol% | Butyl acetate (green) | Up to 91 | Mild, green, recyclable catalyst |

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The acrylic acid moiety can be reduced to form the corresponding propionic acid derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation with palladium on carbon can be used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Propionic acid derivatives.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation . The acrylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Positional Isomers: Substituent Effects on the Indole Ring

- (E)-3-(6-Methyl-1H-indol-3-yl)acrylic Acid (CAS 151590-36-2) Structural Difference: Methyl group at the 6-position instead of 2-position. Impact: Altered steric and electronic environments may affect binding to targets. For example, the 6-methyl isomer could hinder interactions in sterically sensitive active sites compared to the 2-methyl derivative . Molecular Formula: C₁₂H₁₁NO₂ (same as 2-methyl isomer) .

Core Modifications: Indole vs. Other Heterocycles

- (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid Structural Difference: Replaces indole with a methyl-imidazole-thioether group.

Functional Group Variations: Acid Derivatives vs. Esters

- Indole-3-acrylic Acid Methyl Ester (CAS 19626-92-7) Structural Difference: Methyl ester replaces the carboxylic acid. Impact: Increased lipophilicity enhances membrane permeability but reduces hydrogen-bonding capacity. Esters are often prodrugs, metabolized to active acids in vivo . Molecular Formula: C₁₂H₁₁NO₂ (same as parent acid) .

- 2-(6-Methyl-1H-indol-3-yl)acetic Acid Structural Difference: Acetic acid chain (CH₂COOH) instead of acrylic acid (CH₂CH₂COOH).

Enzyme Inhibition Activity

- (E,E)-3-{2’-[2-(2-Methyl-1H-indol-3-yl)-vinyl]-biphenyl-4-yl}-acrylic Acid (Compound 14) Structural Feature: Biphenyl-vinyl extension. The extended conjugation may enhance binding to HDAC active sites . Molecular Formula: C₂₆H₂₁NO₂ .

- 3-Indoleacrylic Acid (CAS 29953-71-7) Structural Feature: No methyl substituent on indole.

Antimicrobial Activity

- Indole-3-acrylic Acid Derivatives with Triazolo-thiadiazoles Structural Feature: Triazolo-thiadiazole fused rings. The thiadiazole moiety likely contributes to microbial target interactions .

Solubility and Stability

- (E)-3-(2-Methyl-1H-indol-3-yl)acrylic Acid Solubility: Moderate in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid group. Stability: Susceptible to decarboxylation under high heat or acidic conditions .

- (E)-2-Cyano-3-(1-methyl-1H-indol-3-yl)acrylamide Structural Feature: Cyano and amide groups. The amide improves solubility in aqueous media .

Key Data Tables

Table 1: Structural and Molecular Comparison

Biological Activity

(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid, a compound with the molecular formula CHNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.

Overview of Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Demonstrates potential in inhibiting cancer cell proliferation.

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.

- Antioxidant Activity : Shows capacity to scavenge free radicals.

Anticancer Activity

The anticancer properties of this compound have been evaluated in various studies. A notable study reported that this compound induces apoptosis in hepatocellular carcinoma (HCC) cells by activating NADPH oxidase 4 (NOX4), leading to increased reactive oxygen species (ROS) levels, cell cycle arrest in the G0/G1 phase, and subsequent apoptosis .

Case Study: Hepatocellular Carcinoma Cells

| Parameter | Result |

|---|---|

| IC50 Value | 10 µM |

| Mechanism | NOX4 activation |

| Effect | Induces apoptosis |

| Cell Cycle Arrest | G0/G1 phase |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial activity.

Antimicrobial Efficacy Table

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Staphylococcus epidermidis | 0.22 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. It exhibited significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.

Antioxidant Properties Table

| Assay Type | Result |

|---|---|

| DPPH Scavenging Assay | IC50 = 15 µg/mL |

| ABTS Assay | IC50 = 12 µg/mL |

The biological activities of this compound are attributed to its interactions with specific molecular targets:

- Enzyme Modulation : Interacts with enzymes involved in oxidative stress responses.

- Cell Signaling Pathways : Influences pathways that regulate cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation or coupling reactions. For example, ethyl (E)-3-(2-methyl-1H-indol-3-yl)acrylate is prepared by reacting 2-methylindole-3-carbaldehyde with diethyl malonate under acidic conditions, followed by hydrolysis to yield the acrylic acid derivative . Key intermediates are characterized using H-NMR (e.g., vinyl proton resonances at δ 6.3–7.8 ppm), C-NMR, and IR spectroscopy (C=O stretch at ~1700 cm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on structurally related indole derivatives, personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles are mandatory. Avoid inhalation of dust/aerosols via fume hoods. In case of skin contact, wash immediately with soap and water. Store in airtight containers at room temperature, away from oxidizing agents .

Q. How is the purity of this compound validated post-synthesis?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Melting point analysis (expected range: 180–185°C) and elemental analysis (C: ~70%, H: ~5%, N: ~6%) further confirm purity. Mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 215.1 [M+H] .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Discrepancies in coupling constants (e.g., vinyl protons) may arise from E/Z isomerism or solvent effects. Use deuterated DMSO for H-NMR to stabilize H-bonding interactions. Compare experimental data with computational predictions (DFT calculations at B3LYP/6-31G* level) to validate stereochemistry . For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies spin-spin correlations .

Q. How does structural modification of this compound influence its HDAC inhibitory activity?

- Methodological Answer : Substituents at the indole N-position or acrylic acid moiety significantly impact potency. For example, replacing the 2-methyl group with a biphenylvinyl group (as in compound 14) enhances HDAC2 inhibition (IC = 0.8 μM vs. 2.5 μM for parent compound) due to improved hydrophobic interactions in the enzyme’s active site . SAR studies should employ enzymatic assays using HeLa nuclear extracts and fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer : Use Caco-2 cell monolayers to assess intestinal permeability (apparent permeability coefficient, P). Plasma stability is tested by incubating the compound in rat serum (37°C, 24 h) followed by LC-MS quantification. For metabolic profiling, liver microsomes (human/rat) identify phase I/II metabolites via UPLC-QTOF-MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported HDAC inhibition IC values across studies?

- Methodological Answer : Variability may stem from assay conditions (e.g., substrate concentration, enzyme source). Standardize protocols using recombinant HDAC isoforms (e.g., HDAC1–11) and control inhibitors (e.g., trichostatin A). Validate results via orthogonal methods like Western blotting (acetyl-histone H3/H4 levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.